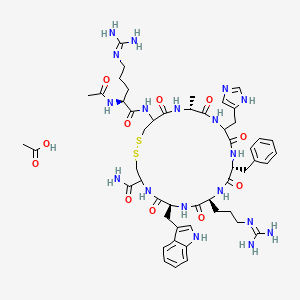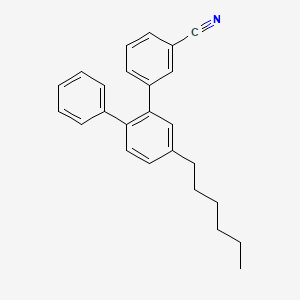
3-(5-Hexyl-2-phenylphenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Hexyl-2-phenylphenyl)benzonitrile is an organic compound with the molecular formula C25H25N. It is a member of the benzonitrile family, characterized by the presence of a nitrile group (-CN) attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hexyl-2-phenylphenyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out using various catalysts and solvents to optimize yield and reaction conditions. For instance, the use of ionic liquids as co-solvents and catalysts has been shown to enhance the efficiency of this reaction .
Industrial Production Methods
In industrial settings, the production of benzonitrile compounds often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Hexyl-2-phenylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
3-(5-Hexyl-2-phenylphenyl)benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(5-Hexyl-2-phenylphenyl)benzonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may form coordination complexes with metal ions, influencing enzymatic activities and biochemical processes . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4’-hexylterphenyl: Another benzonitrile derivative with similar structural features but different substituents.
Benzonitrile: The simplest member of the benzonitrile family, used as a precursor in various chemical syntheses.
Uniqueness
3-(5-Hexyl-2-phenylphenyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its hexyl and phenyl substituents contribute to its hydrophobicity and stability, making it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
54211-47-1 |
|---|---|
Formule moléculaire |
C25H25N |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
3-(5-hexyl-2-phenylphenyl)benzonitrile |
InChI |
InChI=1S/C25H25N/c1-2-3-4-6-10-20-15-16-24(22-12-7-5-8-13-22)25(18-20)23-14-9-11-21(17-23)19-26/h5,7-9,11-18H,2-4,6,10H2,1H3 |
Clé InChI |
CIGNIGKEGGFKRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



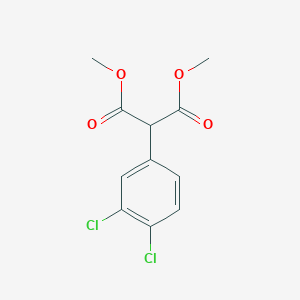

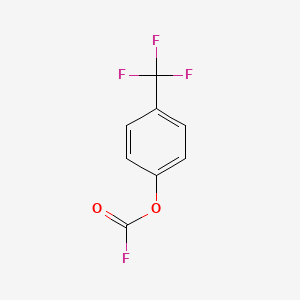
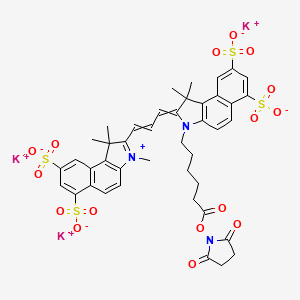
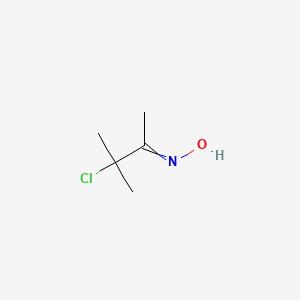
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
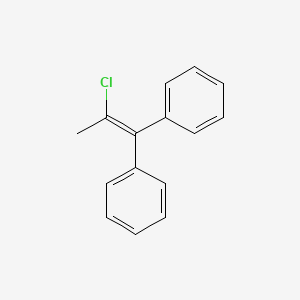
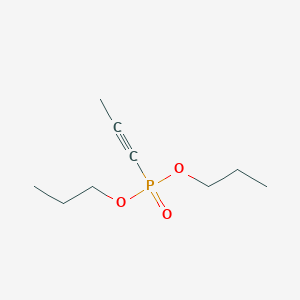
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

